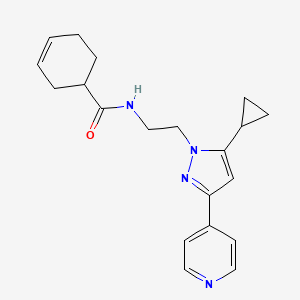

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c25-20(17-4-2-1-3-5-17)22-12-13-24-19(16-6-7-16)14-18(23-24)15-8-10-21-11-9-15/h1-2,8-11,14,16-17H,3-7,12-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSLPUVGYMHVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Cyclopropyl group

- Pyridine ring

- Pyrazole unit

- Cyclohexene carboxamide

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H23N4O2 |

| Molecular Weight | 365.43 g/mol |

| CAS Number | 1797976-71-6 |

This compound primarily functions as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in the inflammatory response, making this compound a potential candidate for treating various inflammatory disorders such as arthritis.

Key Findings:

- Selective Inhibition : The compound exhibits selective inhibition of COX-2 without significantly affecting COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Interaction with TRPM8 Channels : It also interacts with TRPM8 channels, suggesting potential applications in managing pain related to cold stimuli and neuropathic pain .

Comparative Biological Activity

The following table compares this compound with other known compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Celecoxib | Contains a sulfonamide group | COX-2 inhibitor |

| 5-Aminosalicylic Acid | Contains an amine and carboxylic acid | Anti-inflammatory |

| Fenamates | Contains an aromatic ring | Non-selective COX inhibitor |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits COX-2 activity. The IC50 value indicates its potency compared to other NSAIDs.

In Vivo Studies

Animal model studies have shown significant reduction in inflammation markers when treated with this compound. These findings support its potential use in clinical settings for managing inflammatory conditions.

Safety Profile

Preliminary assessments indicate that the compound has a favorable safety profile, showing minimal cytotoxicity at therapeutic concentrations .

Preparation Methods

Classical 1,3-Dicarbonyl Cyclocondensation

The traditional route to 3,5-disubstituted pyrazoles involves cyclocondensation of 1,3-diketones with hydrazines. For the target compound, a 1,3-dicarbonyl precursor bearing pyridin-4-yl and cyclopropyl groups is required. As demonstrated in MDPI protocols, ethyl 1H-pyrazole-4-carboxylate derivatives are synthesized via:

- Reaction of 2-ethoxymethylene acetoacetic esters with hydrazine hydrate to form pyrazole esters.

- Saponification to carboxylic acids followed by SOCl₂-mediated conversion to acid chlorides.

Limitations include poor regiocontrol when using symmetric diketones. Modifying the diketone with electron-withdrawing groups (e.g., pyridinyl) improves selectivity, achieving >20:1 regiomeric ratios.

Meyer-Schuster Rearrangement and Halogenative Cyclization

A patent by CN110483400A discloses a tandem Meyer-Schuster rearrangement/halogenation/cyclization sequence for pyrazoles:

- Propargyl alcohol derivatives (e.g., 3-phenylprop-2-yn-1-ol) undergo acid-catalyzed rearrangement to α,β-unsaturated ketones.

- Halogenation with NBS or NIS introduces X⁺ at the α-position.

- Cyclization with hydrazine forms 3,5-disubstituted pyrazoles (Table 1).

Table 1: Pyrazole Synthesis via Meyer-Schuster Approach

| Propargyl Alcohol | Halogen Source | Yield (%) |

|---|---|---|

| 3-Phenylprop-2-yn-1-ol | NBS | 91.0 |

| 1,3-Diphenylprop-2-yn-1-ol | NIS | 89.0 |

| 3-(4-Chlorophenyl)prop-2-yn-1-ol | NIS | 88.0 |

This method efficiently installs cyclopropyl groups via cyclopropanation of alkynyl precursors prior to rearrangement.

Cyclopropanation Strategies

Transition Metal-Catalyzed Cyclopropanation

Cyclopropyl groups are introduced using:

- Simmons-Smith conditions (Zn-Cu/CH₂I₂) for methylene transfer to alkenes.

- Rhodium-catalyzed cyclopropanation of diazo compounds with styrenes.

For pyrazole systems, pre-functionalization of propargyl alcohols with cyclopropyl moieties before Meyer-Schuster rearrangement ensures minimal ring strain.

Amide Bond Formation

Acid Chloride-Mediated Coupling

- Pyrazole acid chloride (6a–b) generation via SOCl₂ reflux.

- Reaction with amines (e.g., 2-(pyrazol-1-yl)ethylamine) in THF/K₂CO₃ to yield amides.

Yields range from 72–89%, but racemization occurs with chiral amines.

Boron-Mediated Direct Amidation

Per J. Org. Chem., B(OCH₂CF₃)₃ enables direct coupling of carboxylic acids and amines:

- Equimolar cyclohex-3-enecarboxylic acid and 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine in MeCN.

- 80°C for 24 h under air, followed by resin-based purification.

Advantages :

Integrated Synthetic Pathway

Proposed route for the target compound:

- Pyrazole Synthesis :

- Ethylamine Sidechain Installation :

- Alkylation of pyrazole nitrogen with 2-bromoethylamine hydrobromide.

- Amide Coupling :

Optimized Conditions :

Analytical Characterization

Critical spectroscopic data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.